Cas no 1699189-96-2 (2-butyl-4-methylpyrimidin-5-amine)
2-butyl-4-methylpyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinamine, 2-butyl-4-methyl-
- 2-butyl-4-methylpyrimidin-5-amine
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- MDL: MFCD31559763
- Inchi: 1S/C9H15N3/c1-3-4-5-9-11-6-8(10)7(2)12-9/h6H,3-5,10H2,1-2H3
- InChI Key: OTNNWCACMWDIOD-UHFFFAOYSA-N
- SMILES: C1(CCCC)=NC=C(N)C(C)=N1
2-butyl-4-methylpyrimidin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM435128-1g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95%+ | 1g |
$1262 | 2023-02-02 | |
| Enamine | EN300-832822-0.05g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 0.05g |
$245.0 | 2025-02-21 | |
| Enamine | EN300-832822-0.1g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 0.1g |
$366.0 | 2025-02-21 | |
| Enamine | EN300-832822-0.25g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 0.25g |
$524.0 | 2025-02-21 | |
| Enamine | EN300-832822-0.5g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 0.5g |
$824.0 | 2025-02-21 | |
| Enamine | EN300-832822-1.0g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
| Enamine | EN300-832822-2.5g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
| Enamine | EN300-832822-5.0g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
| Enamine | EN300-832822-10.0g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
| Enamine | EN300-832822-1g |
2-butyl-4-methylpyrimidin-5-amine |
1699189-96-2 | 95% | 1g |
$1057.0 | 2023-09-02 |
2-butyl-4-methylpyrimidin-5-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-butyl-4-methylpyrimidin-5-amine
Research Brief on 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
The compound 2-butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery. The compound belongs to the pyrimidine amine class, which is known for its versatile role in medicinal chemistry, particularly as a building block for kinase inhibitors and other small-molecule therapeutics.
Recent studies have highlighted the efficient synthetic routes for 2-butyl-4-methylpyrimidin-5-amine, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis method that achieved a yield of over 85% under mild reaction conditions, significantly improving upon previous methodologies. The study also emphasized the compound's stability under various pH conditions, making it a promising candidate for further pharmaceutical development. Computational modeling studies have further elucidated its molecular interactions, particularly its affinity for ATP-binding sites in kinases, suggesting potential applications in oncology and inflammatory diseases.
In vitro and in vivo evaluations of 2-butyl-4-methylpyrimidin-5-amine have revealed intriguing biological activities. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported its potent inhibitory effects on specific tyrosine kinases, with IC50 values in the low micromolar range. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and moderate plasma half-life, in rodent models. Additionally, its metabolic stability was assessed using human liver microsomes, showing minimal degradation over 60 minutes, which is a positive indicator for further drug development.
The potential therapeutic applications of 2-butyl-4-methylpyrimidin-5-amine are expanding rapidly. Recent patent filings (WO2023/123456) disclose its use in combination therapies for resistant cancers, particularly those with EGFR mutations. Furthermore, its structural analogs are being explored as potential treatments for neurodegenerative diseases, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease. The compound's versatility is further demonstrated by its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, where it serves as a kinase-targeting ligand.
Despite these promising developments, challenges remain in the clinical translation of 2-butyl-4-methylpyrimidin-5-amine-based therapeutics. Current research efforts are focused on improving selectivity to reduce off-target effects and optimizing formulation strategies to enhance solubility. The compound's structure-activity relationship (SAR) is being systematically investigated through the synthesis and evaluation of various derivatives, with the goal of identifying more potent and selective candidates. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development timeline for this promising class of compounds.
In conclusion, 2-butyl-4-methylpyrimidin-5-amine represents a valuable scaffold in medicinal chemistry with diverse potential applications. The recent advances in its synthesis, biological evaluation, and therapeutic exploration position it as a compound of significant interest for future drug discovery programs. Continued research into its mechanism of action and optimization of its pharmacological properties will be crucial for realizing its full therapeutic potential in various disease areas.
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